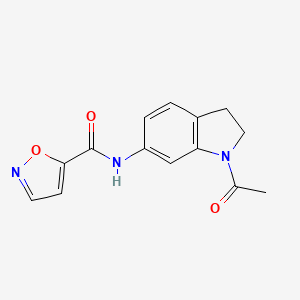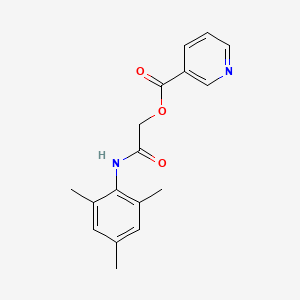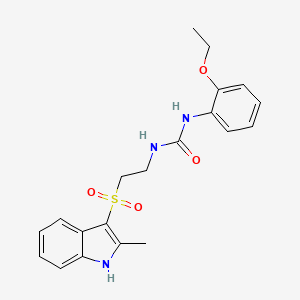![molecular formula C16H15NO5S2 B2805257 Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate CAS No. 477869-13-9](/img/structure/B2805257.png)
Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a methoxycarbonyl group, and a sulfanylacetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate typically involves multiple steps. One common method includes the reaction of 2-(methoxycarbonyl)phenylthiol with an appropriate acylating agent to form the sulfanylacetyl intermediate. This intermediate is then reacted with methyl 2-aminothiophene-3-carboxylate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
科学的研究の応用
Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets. The sulfanyl and methoxycarbonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The thiophene ring may also play a role in the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-pyrrolecarboxylate: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
Methyl 3-[(2-{[2-(methoxycarbonyl)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to similar compounds with furan or pyrrole rings. These differences can affect the compound’s reactivity, binding affinity, and overall biological activity.
特性
IUPAC Name |
methyl 3-[[2-(2-methoxycarbonylphenyl)sulfanylacetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S2/c1-21-15(19)10-5-3-4-6-12(10)24-9-13(18)17-11-7-8-23-14(11)16(20)22-2/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTVFUDEMYMWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,6-dimethylmorpholin-4-yl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}ethan-1-one](/img/structure/B2805175.png)
![5-(4-methoxyphenyl)-N-(2-phenyl-1,3-benzoxazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2805176.png)
![1-Ethynylspiro[2.2]pentane](/img/structure/B2805178.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/new.no-structure.jpg)
![5-Hydroxy-2-[[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]methyl]pyran-4-one](/img/structure/B2805180.png)

![2-(ethanesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805186.png)
![ethyl 4-[(cyclopentylcarbamoyl)methoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2805188.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2805189.png)


![2-[4-(3,5-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2805194.png)

![6-methyl-2-{3-methyl-5-[(4-methylphenyl)amino]-1H-pyrazol-1-yl}-1,4-dihydropyrimidin-4-one](/img/structure/B2805197.png)
